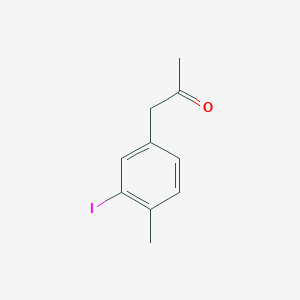
1-(3-Iodo-4-methylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodo-4-methylphenyl)propan-2-one is a chemical compound with the molecular formula C10H11IO and a molecular weight of 274.1 g/mol . This compound features an iodo substituent and a methyl group attached to a phenyl ring, which is further connected to a propanone backbone . It is often used in chemical synthesis and has applications in various industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Iodo-4-methylphenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the iodination of 4-methylpropiophenone using iodine and a suitable oxidizing agent . The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodo-4-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Iodo-4-methylphenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-4-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s iodo and methyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors . These interactions can lead to the modulation of biochemical pathways, resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Iodo-3-methylphenyl)propan-2-one: Similar structure but with different positional isomerism.
1-(3-Bromo-4-methylphenyl)propan-2-one: Bromine substituent instead of iodine.
1-(3-Chloro-4-methylphenyl)propan-2-one: Chlorine substituent instead of iodine.
Uniqueness
1-(3-Iodo-4-methylphenyl)propan-2-one is unique due to its specific iodo substituent, which imparts distinct reactivity and properties compared to its bromo and chloro analogs . The presence of iodine can influence the compound’s electronic properties and its interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H11IO |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
1-(3-iodo-4-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11IO/c1-7-3-4-9(5-8(2)12)6-10(7)11/h3-4,6H,5H2,1-2H3 |
InChI Key |
HDEXLTZPRZVULE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















